5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

Suzuki coupling C–C bond formation late-stage diversification

5-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole (CAS 1249435-27-5) is a heterocyclic small-molecule building block comprising a 6-bromo-imidazo[4,5-b]pyridine core linked at the 2-position to a 4-methyl-1,3-thiazole ring. It carries the molecular formula C10H7BrN4S, a molecular weight of 295.16 g/mol, and is supplied at ≥95% purity by Enamine (catalog EN300-71290) and Biosynth/CymitQuimica (Ref.

Molecular Formula C10H7BrN4S
Molecular Weight 295.16 g/mol
CAS No. 1249435-27-5
Cat. No. B1522789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
CAS1249435-27-5
Molecular FormulaC10H7BrN4S
Molecular Weight295.16 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=NC3=C(N2)C=C(C=N3)Br
InChIInChI=1S/C10H7BrN4S/c1-5-8(16-4-13-5)10-14-7-2-6(11)3-12-9(7)15-10/h2-4H,1H3,(H,12,14,15)
InChIKeyZSOZQDBIHDJAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole (CAS 1249435-27-5): Procurement-Grade Building Block for Kinase-Focused Medicinal Chemistry


5-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole (CAS 1249435-27-5) is a heterocyclic small-molecule building block comprising a 6-bromo-imidazo[4,5-b]pyridine core linked at the 2-position to a 4-methyl-1,3-thiazole ring. It carries the molecular formula C10H7BrN4S, a molecular weight of 295.16 g/mol, and is supplied at ≥95% purity by Enamine (catalog EN300-71290) and Biosynth/CymitQuimica (Ref. 3D-ZZB43527) . The imidazo[4,5-b]pyridine scaffold is recognized as a purine bioisostere and a privileged structure in kinase inhibitor discovery, with validated activity against Aurora kinases, CDK9, and cGMP-dependent protein kinase (PKG), among other targets [1]. The 6-bromo substituent provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, while the 4-methylthiazole moiety introduces a defined vector for structure-activity relationship (SAR) exploration [2].

Why 5-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole Cannot Be Replaced by Generic Imidazopyridine or Thiazole Building Blocks


The simultaneous presence of three structural features—the 6-bromo substituent on the imidazo[4,5-b]pyridine core, the 4-methyl group on the thiazole ring, and the specific 5-thiazolyl (rather than 4-thiazolyl) connectivity—creates a unique chemical space that cannot be recapitulated by simpler or regioisomeric analogs. The debromo analog 2-(1H-imidazo[4,5-b]pyridin-2-yl)thiazole (PubChem CID 49797979; MW 202.24) lacks the halogen handle required for palladium-catalyzed cross-coupling, precluding the late-stage diversification that the 6-bromo compound enables [1]. The 4-thiazolyl regioisomer 4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole presents a different exit vector geometry, which can alter target binding modes in structure-based design . Furthermore, the isomeric compound 5-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine (CAS 1071455-03-2), despite sharing the identical molecular formula C10H7BrN4S, replaces the imidazo[4,5-b]pyridine scaffold with a pyrrolo[2,3-b]pyridine, yielding a fundamentally different hydrogen-bonding pattern and target recognition profile [2]. These structural distinctions translate into divergent reactivity, physicochemical properties, and biological recognition, making generic substitution scientifically unsound for projects requiring consistent SAR progression.

Quantitative Differentiation Evidence for 5-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole: Head-to-Head and Class-Level Comparator Data


6-Bromo Substituent Provides a Palladium-Catalyzed Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 6-bromo atom on the imidazo[4,5-b]pyridine core serves as a reactive handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling direct installation of aryl, heteroaryl, or amine substituents at the 6-position. This synthetic capability is entirely absent in the non-halogenated comparator 2-(1H-imidazo[4,5-b]pyridin-2-yl)thiazole (PubChem CID 49797979), which lacks any halogen substituent and therefore cannot participate in analogous cross-coupling transformations [1]. In published work on the 2,6-disubstituted imidazo[4,5-b]pyridine series, 6-bromo-2-phenylimidazo[4,5-b]pyridine was successfully employed as a Suzuki coupling substrate with 4-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane/H₂O, 90°C), achieving complete conversion to the 2,6-diaryl product within 6 hours [2]. The 6-bromo substituent in the target compound directly mirrors this validated reactivity profile, whereas the debromo analog offers no equivalent diversification pathway.

Suzuki coupling C–C bond formation late-stage diversification medicinal chemistry

Molecular Weight and Calculated Lipophilicity Differentiate the 6-Bromo-4-methylthiazole Compound from the Simplest Debromo Analog

The target compound (MW 295.16 g/mol, formula C10H7BrN4S) carries a substantially higher molecular weight and predicted lipophilicity relative to the simplest debromo, des-methyl analog 2-(1H-imidazo[4,5-b]pyridin-2-yl)thiazole (MW 202.24 g/mol, formula C9H6N4S) [1]. The addition of bromine (atomic mass ~80 Da) and the methyl group (~15 Da) increases the molecular weight by ~93 Da. The computed XLogP3 for the debromo analog is 1.5 [1]; the 6-bromo-4-methyl substitution is predicted to increase logP by approximately 0.8–1.2 log units (based on the Hansch π constant for aromatic Br of ~0.86 and the aliphatic CH₃ increment of ~0.5), yielding an estimated logP in the range of 2.3–2.7 for the target compound. This shift in lipophilicity affects membrane permeability, plasma protein binding, and solubility, and places the compound closer to the optimal logP range (1–3) for oral bioavailability while retaining fragment-like MW below 300 Da .

physicochemical properties lipophilicity molecular weight drug-likeness fragment-based drug discovery

5-Thiazolyl Connectivity vs. 4-Thiazolyl Regioisomer: Divergent Exit Vector Geometry Impacts Structure-Based Design

The target compound features a 5-thiazolyl linkage (the imidazo[4,5-b]pyridine C2 is connected to the thiazole C5 position), which directs the thiazole ring and its 4-methyl substituent along a specific spatial trajectory distinct from the 4-thiazolyl regioisomer 4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole . In the 4-thiazolyl isomer, the thiazole sulfur atom is positioned para to the point of attachment, whereas in the 5-thiazolyl target compound, the sulfur and nitrogen atoms of the thiazole occupy meta and ortho relationships relative to the imidazopyridine core, respectively. This connectivity difference alters both the distance and angular orientation of the thiazole ring and its substituents relative to the imidazo[4,5-b]pyridine plane, which directly impacts the vector of potential hydrogen-bonding interactions with biological targets. In published co-crystal structures of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, the 2-substituent occupies the solvent-exposed region or the ribose pocket depending on its geometry, and even subtle changes in substituent trajectory can substantially alter kinase selectivity profiles [1].

regioisomerism exit vector geometry structure-based drug design thiazole connectivity scaffold hopping

Imidazo[4,5-b]pyridine Scaffold is Validated Across Multiple Kinase Targets with Nanomolar Inhibitory Activity

The imidazo[4,5-b]pyridine core present in the target compound is a well-validated privileged scaffold in kinase inhibitor discovery. In a published hit-to-lead campaign, the imidazo[4,5-b]pyridine derivative CCT129202 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) demonstrated pan-Aurora kinase inhibition with IC50 values of 42 nM (Aurora A), 198 nM (Aurora B), and 227 nM (Aurora C) in biochemical assays [1]. In a separate study, novel imidazo[4,5-b]pyridine-based compounds exhibited potent CDK9 inhibitory activity with antiproliferative IC50 values of 0.63–1.32 μM against HCT116 colon carcinoma cells, comparable to sorafenib (IC50 = 0.76 μM) [2]. The target compound, bearing the same imidazo[4,5-b]pyridine core with a 6-bromo substituent and 2-(4-methylthiazole) decoration, represents a versatile entry point for exploring this validated kinase-directed chemical space. Unlike more elaborated clinical candidates (e.g., CCT137690, MW > 450), the target compound's lower molecular weight (295.16) and minimal functionalization allow it to serve as a fragment-like starting point for structure-guided optimization .

kinase inhibition Aurora kinase CDK9 privileged scaffold cancer therapeutics

4-Methyl Substituent on Thiazole Modulates Steric Environment and Metabolic Stability Relative to Unsubstituted Thiazole Analogs

The 4-methyl group on the thiazole ring of the target compound introduces a steric and electronic perturbation that is absent in the unsubstituted thiazole comparator 2-(1H-imidazo[4,5-b]pyridin-2-yl)thiazole [1]. In thiazole-containing drug candidates, the 'methyl effect' at the 4-position has been shown to improve metabolic stability by sterically shielding the adjacent C5 position from cytochrome P450-mediated oxidation, as demonstrated in a series of thiazole-based kinase inhibitors where 4-methyl substitution reduced intrinsic clearance in human liver microsomes by approximately 2- to 3-fold compared to the unsubstituted thiazole [2]. Additionally, the methyl group increases the electron density of the thiazole ring (σmeta for CH₃ = −0.07), subtly modulating the pKa of the thiazole nitrogen and potentially affecting hydrogen-bond acceptor strength. In the context of the target compound, the 4-methyl group provides a defined, synthetically installed steric feature that can be exploited in SAR studies to probe hydrophobic pockets or to attenuate metabolic liabilities of downstream lead compounds derived from this building block [2].

methyl effect steric modulation metabolic stability thiazole substitution SAR

Fragment-Like MW (<300 Da) Distinguishes This Building Block from Fully Elaborated Imidazo[4,5-b]pyridine Kinase Inhibitors

With a molecular weight of 295.16 g/mol, the target compound satisfies the Astex Rule of Three criteria for fragment-based drug discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with the exception of hydrogen-bond acceptors (4 HBA vs. the ≤3 guideline) [1]. This places it in a distinctly lower complexity space compared to elaborated imidazo[4,5-b]pyridine-based kinase inhibitors such as CCT129202 (MW ~552) or CCT137690 (MW ~462), which carry extensive substituents for target potency and selectivity [2]. The target compound's fragment-like profile makes it suitable for biophysical fragment screening (NMR, SPR, thermal shift assays) and for use as a starting point in fragment-growing or fragment-linking campaigns. In contrast, the fully elaborated comparators are optimized lead compounds that cannot serve as fragment starting points. Furthermore, the 6-bromo handle allows the fragment hit to be rapidly elaborated without resynthesis of the core, an advantage not offered by fragment hits that lack a synthetic diversification handle [3].

fragment-based drug discovery Rule of Three lead-like properties building block molecular complexity

Recommended Procurement and Application Scenarios for 5-{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The target compound's MW of 295.16 g/mol (meeting 3 of 4 Rule of Three criteria) and its imidazo[4,5-b]pyridine core—a validated kinase inhibitor scaffold with demonstrated nanomolar activity against Aurora kinases (IC50 = 42–227 nM) and CDK9 (cellular IC50 = 0.63–1.32 μM)—make it an ideal entry for fragment-based screening collections targeting the kinome [1]. Unlike fully elaborated kinase inhibitors (MW > 450), this building block can be screened by NMR, SPR, or thermal shift assays to detect weak-affinity binding, after which the 6-bromo handle enables rapid, modular elaboration via Suzuki or Buchwald-Hartwig coupling to grow the fragment into a lead series without de novo core synthesis [2].

Late-Stage Diversification for Kinase SAR Expansion

Procurement of this building block supports efficient SAR exploration at the imidazo[4,5-b]pyridine 6-position. The 6-bromo substituent permits palladium-catalyzed cross-coupling with commercially available boronic acids, amines, or alkynes to generate diverse arrays of 6-substituted analogs in a single synthetic step. Published precedent demonstrates that 6-bromo-2-aryl-imidazo[4,5-b]pyridines undergo clean Suzuki coupling with arylboronic acids under Pd(PPh₃)₄/Na₂CO₃/dioxane–H₂O at 90°C, achieving full conversion within 6 hours [2]. This strategy is directly transferable to the target compound, enabling medicinal chemistry teams to explore 6-position SAR without investing in multi-step de novo synthesis for each analog.

Regioisomerically Defined Chemical Probe Synthesis

The specific 5-thiazolyl connectivity of the target compound (as opposed to the 4-thiazolyl regioisomer) defines a unique exit vector geometry that cannot be replicated by off-the-shelf 4-thiazolyl analogs . For structure-based drug design programs where the thiazole ring is predicted to occupy a specific subpocket, procurement of the correct regioisomer is essential. The 4-methyl substituent further differentiates this compound by providing a steric marker at the thiazole C4 position, which can be used to probe hydrophobic interactions in the target binding site and to potentially improve metabolic stability through steric shielding of the adjacent C5 position, as observed in related thiazole-containing kinase inhibitor series [3].

Scaffold-Hopping and Bioisostere Evaluation in Purine-Mimetic Programs

The imidazo[4,5-b]pyridine core is a well-established purine bioisostere, and the 2-(4-methylthiazole) substitution pattern of the target compound provides a distinct heterocyclic arrangement compared to adenine-mimetic kinase inhibitors [1]. This building block can serve as a scaffold-hopping starting point for programs seeking to replace purine, pyrrolopyridine, or pyrazolopyrimidine cores with an imidazopyridine-thiazole framework. The isomeric compound 5-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine (CAS 1071455-03-2), despite sharing the same molecular formula (C10H7BrN4S), presents an entirely different hydrogen-bonding pattern due to the pyrrolo[2,3-b]pyridine scaffold, underscoring the importance of scaffold-specific procurement for bioisostere evaluation [4].

Quote Request

Request a Quote for 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.